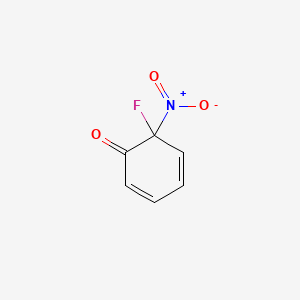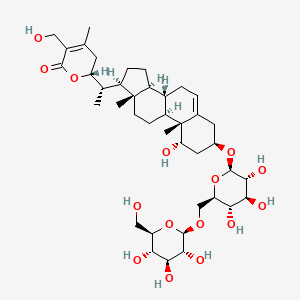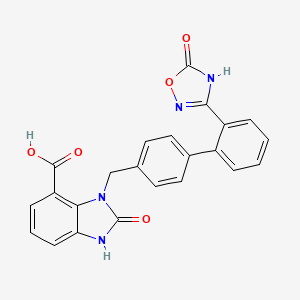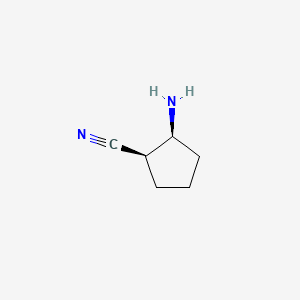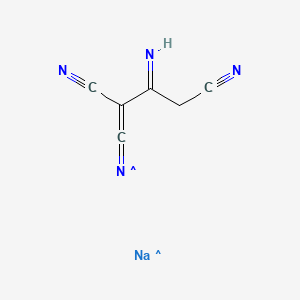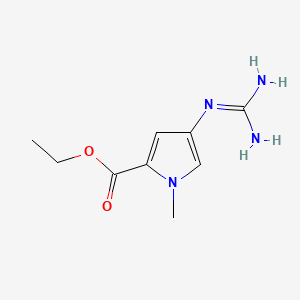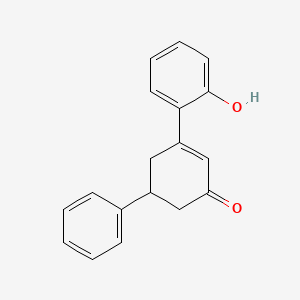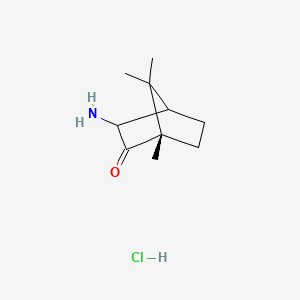
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(221)heptan-2-one hydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild and operationally simple conditions . The reaction conditions are metal-free and mild, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. The scalability of this method facilitates its use in drug discovery and pharmaceutical activities .
Analyse Chemischer Reaktionen
Types of Reactions
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid structure that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A natural product with a similar bicyclo[2.2.1]heptane structure.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane moiety.
α-Santalol and β-Santalol: Natural products with similar structural features.
Uniqueness
(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31638-54-7 |
|---|---|
Molekularformel |
C10H18ClNO |
Molekulargewicht |
203.71 g/mol |
IUPAC-Name |
(3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H/t6?,7-,10?;/m0./s1 |
InChI-Schlüssel |
ALNUTSMOPLYNMX-SPSHYKGLSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Isomerische SMILES |
CC1(C2CCC1(C(=O)[C@H]2N)C)C.Cl |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Synonyme |
3-Amino-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one Hydrochloride; 3-Amino-2-bornanone Hydrochloride; 3-endo-Amino-D-camphor Hydrochloride; D-endo-(+)-3-Amino-2-bornanone Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


